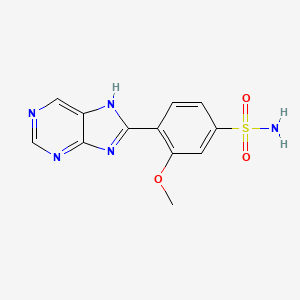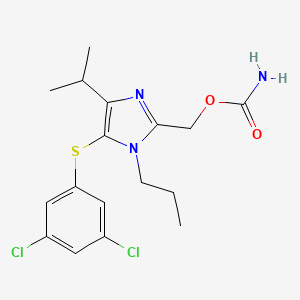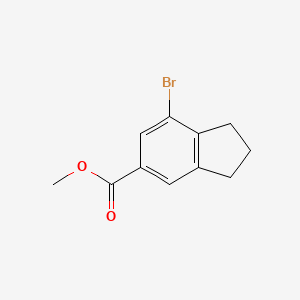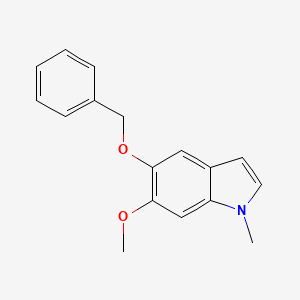
3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O3S and a molecular weight of 305.31 g/mol . This compound is characterized by the presence of a methoxy group, a purinyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide typically involves the reaction of a purine derivative with a benzenesulfonamide precursor under specific conditions. One common method includes the use of a methoxy-substituted benzene sulfonamide and a purine derivative in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide: Characterized by the presence of a methoxy group, purinyl group, and benzenesulfonamide moiety.
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide: Similar structure but with an additional methyl group on the nitrogen atom.
Uniqueness
3-Methoxy-4-(1H-purin-8-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
89469-17-0 |
|---|---|
Molecular Formula |
C12H11N5O3S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N5O3S/c1-20-10-4-7(21(13,18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H2,13,18,19)(H,14,15,16,17) |
InChI Key |
AKJJMHOERNZPRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12935904.png)
![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)








![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)

